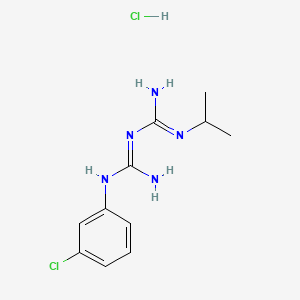

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Chlorophenyl)piperazine hydrochloride” is an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals .

Synthesis Analysis

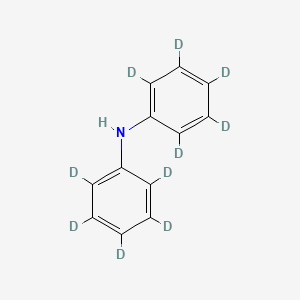

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .

Molecular Structure Analysis

The molecular formula of “1-(3-Chlorophenyl)piperazine hydrochloride” is C10H14Cl2N2 . Theoretical studies using Density Functional Theory (DFT) involving the well-known Becke three-parameter Lee-Yang-Parr function (B3LYP) and 6-311G (d, p) basis set for the synthesized compound was carried out .

Chemical Reactions Analysis

The chemical reactions of “1-(3-Chlorophenyl)piperazine hydrochloride” are not specifically mentioned in the sources I found .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chlorophenyl)piperazine hydrochloride” are not specifically mentioned in the sources I found .

Scientific Research Applications

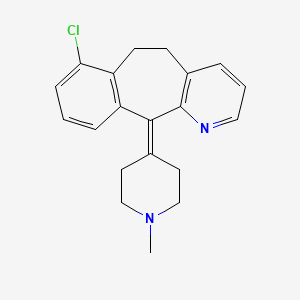

Nonpeptide Agonist Discovery for GPR14/Urotensin-II Receptor : A significant discovery was the identification of a nonpeptidic agonist for the urotensin-II receptor, which showcases the potential of chlorophenyl compounds in receptor-based drug discovery. This agonist, identified through a cell-based screen, demonstrates the utility of such compounds in developing pharmacological tools and potentially new therapeutic leads (Croston et al., 2002).

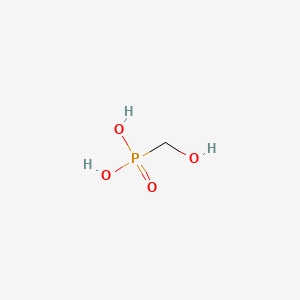

Binding Mechanism of Antimicrobials to Cellulose : Research into chlorhexidine, a compound with a biguanide moiety similar to 1-(3-Chlorophenyl)-5-isopropylbiguanide, elucidates the adsorption mechanism on cellulose, highlighting the role of electrostatic and hydrogen bonding forces. This work contributes to understanding how structurally related compounds might interact with biopolymers, providing insights into designing materials with antimicrobial properties (Blackburn et al., 2007).

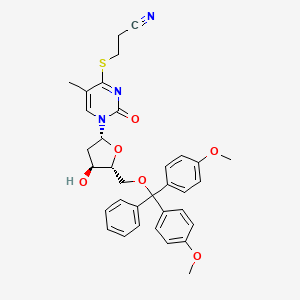

Synthesis of Cyclic Diguanylic Acid : The protective group strategy employing chlorophenyl derivatives in nucleoside chemistry underscores the versatility of chlorophenyl compounds in synthetic organic chemistry. Such methodologies are crucial for the synthesis of bioactive molecules and could be relevant to the synthesis pathways involving 1-(3-Chlorophenyl)-5-isopropylbiguanide (Yan & Aguilar, 2007).

Antibacterial Agent Development : The exploration of chlorophenyl isoxazole derivatives for their antibacterial properties against various microbial strains showcases the potential of chlorophenyl compounds in the development of new antimicrobial agents. This research direction could be applicable for compounds like 1-(3-Chlorophenyl)-5-isopropylbiguanide in combating bacterial infections (Popat et al., 2004).

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride, also known as m-CPBG, is the serotonin (5-HT) receptor subtype 5-HT3 . This receptor plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system .

Mode of Action

m-CPBG acts as an agonist at the 5-HT3 receptor . It selectively binds to the 5-HT3 receptor over other serotonin receptor subtypes . This binding triggers a series of biochemical reactions that result in the activation of the receptor .

Biochemical Pathways

Upon activation of the 5-HT3 receptor, m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . These actions suggest that m-CPBG affects the biochemical pathways involved in nerve signal transmission and cellular response to stimuli .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The activation of the 5-HT3 receptor by m-CPBG has several effects. It induces bradycardia , an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats . This suggests that m-CPBG may have potential effects on heart rate regulation .

Safety and Hazards

“1-(3-Chlorophenyl)piperazine hydrochloride” is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Biochemical Analysis

. . .

Biochemical Properties

1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride interacts with the 5-HT3 serotonin receptor . It acts as an allosteric agonist and modulator of this receptor . The nature of these interactions involves binding to the receptor, which leads to changes in its conformation and activity .

Cellular Effects

The effects of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride on cells are primarily mediated through its action on the 5-HT3 serotonin receptor . By acting as an agonist for this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride involves its binding to the 5-HT3 serotonin receptor . As an allosteric agonist and modulator, it can induce changes in the conformation of the receptor, leading to alterations in its activity .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-Chloroaniline", "Isopropylamine", "Cyanoguanidine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: 3-Chloroaniline is reacted with sodium hydroxide in methanol to form 3-chloroaniline sodium salt.", "Step 2: The 3-chloroaniline sodium salt is then reacted with cyanoguanidine in acetone to form 1-(3-Chlorophenyl)-3-cyanoguanidine.", "Step 3: The 1-(3-Chlorophenyl)-3-cyanoguanidine is then reacted with isopropylamine in methanol to form 1-(3-Chlorophenyl)-3-(isopropylamino)guanidine.", "Step 4: The 1-(3-Chlorophenyl)-3-(isopropylamino)guanidine is then reacted with hydrochloric acid in methanol to form 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride." ] } | |

CAS No. |

1071546-52-5 |

Molecular Formula |

C11H17Cl2N5 |

Molecular Weight |

290.19 g/mol |

IUPAC Name |

1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |

InChI Key |

TUBIBEKUWYLPLO-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |

Synonyms |

N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Methanopyrano[3,2-b]pyrrole(9CI)](/img/no-structure.png)